Cas no 2171948-73-3 (2-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-1,3-thiazol-5-yl}formamido)oxypropanoic acid)

2-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-1,3-thiazol-5-yl}formamido)oxypropanoic acid is a specialized Fmoc-protected thiazole derivative designed for peptide synthesis and bioconjugation applications. Its key advantages include the presence of a reactive carboxyl group and an Fmoc-protected amine, enabling controlled incorporation into peptide chains via solid-phase synthesis. The thiazole moiety enhances structural diversity and potential bioactivity, while the oxypropanoic acid linker facilitates further functionalization. This compound is particularly useful in medicinal chemistry for constructing peptide-based therapeutics or probes, offering precise control over molecular architecture. Its stability under standard peptide coupling conditions and compatibility with orthogonal protecting group strategies make it a valuable tool for advanced synthetic workflows.
2-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-1,3-thiazol-5-yl}formamido)oxypropanoic acid structure
2171948-73-3 structure
商品名:2-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-1,3-thiazol-5-yl}formamido)oxypropanoic acid
CAS番号:2171948-73-3
MF:C23H21N3O6S
メガワット:467.494344472885
CID:6454861
PubChem ID:165572185

2-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-1,3-thiazol-5-yl}formamido)oxypropanoic acid 化学的及び物理的性質

名前と識別子

    • 2-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-1,3-thiazol-5-yl}formamido)oxypropanoic acid
    • EN300-1560717
    • 2-[({2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-thiazol-5-yl}formamido)oxy]propanoic acid
    • 2171948-73-3
    • インチ: 1S/C23H21N3O6S/c1-13(22(28)29)32-26-21(27)19-10-24-20(33-19)11-25-23(30)31-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-10,13,18H,11-12H2,1H3,(H,25,30)(H,26,27)(H,28,29)
    • InChIKey: QIRVPCNFBLRBSD-UHFFFAOYSA-N
    • ほほえんだ: S1C(C(NOC(C(=O)O)C)=O)=CN=C1CNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • せいみつぶんしりょう: 467.11510657g/mol
  • どういたいしつりょう: 467.11510657g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 8
  • 重原子数: 33
  • 回転可能化学結合数: 9
  • 複雑さ: 702
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 155Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.3

2-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-1,3-thiazol-5-yl}formamido)oxypropanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1560717-0.25g
2-[({2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-thiazol-5-yl}formamido)oxy]propanoic acid
2171948-73-3
0.25g
$3099.0 2023-06-05
Enamine
EN300-1560717-2.5g
2-[({2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-thiazol-5-yl}formamido)oxy]propanoic acid
2171948-73-3
2.5g
$6602.0 2023-06-05
Enamine
EN300-1560717-0.05g
2-[({2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-thiazol-5-yl}formamido)oxy]propanoic acid
2171948-73-3
0.05g
$2829.0 2023-06-05
Enamine
EN300-1560717-100mg
2-[({2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-thiazol-5-yl}formamido)oxy]propanoic acid
2171948-73-3
100mg
$2963.0 2023-09-25
Enamine
EN300-1560717-0.5g
2-[({2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-thiazol-5-yl}formamido)oxy]propanoic acid
2171948-73-3
0.5g
$3233.0 2023-06-05
Enamine
EN300-1560717-5.0g
2-[({2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-thiazol-5-yl}formamido)oxy]propanoic acid
2171948-73-3
5g
$9769.0 2023-06-05
Enamine
EN300-1560717-50mg
2-[({2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-thiazol-5-yl}formamido)oxy]propanoic acid
2171948-73-3
50mg
$2829.0 2023-09-25
Enamine
EN300-1560717-1.0g
2-[({2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-thiazol-5-yl}formamido)oxy]propanoic acid
2171948-73-3
1g
$3368.0 2023-06-05
Enamine
EN300-1560717-0.1g
2-[({2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-thiazol-5-yl}formamido)oxy]propanoic acid
2171948-73-3
0.1g
$2963.0 2023-06-05
Enamine
EN300-1560717-250mg
2-[({2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-thiazol-5-yl}formamido)oxy]propanoic acid
2171948-73-3
250mg
$3099.0 2023-09-25

2-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-1,3-thiazol-5-yl}formamido)oxypropanoic acid 関連文献

2-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-1,3-thiazol-5-yl}formamido)oxypropanoic acidに関する追加情報

2-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-1,3-thiazol-5-yl}formamido)oxypropanoic acid

Introduction to CAS No. 2171948-73-3

The compound CAS No. 2171948-73-3, known as 2-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-1,3-thiazol-5-yl}formamido)oxypropanoic acid, is a highly specialized organic molecule with significant applications in the fields of organic synthesis, pharmaceutical chemistry, and materials science. This compound is characterized by its complex structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a thiazole ring, and a formamido oxypropanoic acid moiety. The combination of these functional groups makes it a versatile building block for constructing advanced chemical architectures.

Structural Features and Functional Groups

The molecular structure of CAS No. 2171948-73-3 is notable for its integration of multiple functional groups. The Fmoc group, derived from fluorene, is a well-known protecting group in peptide synthesis due to its stability under basic conditions and ease of removal under acidic conditions. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, contributes to the molecule's aromaticity and potential for bioactivity. Additionally, the formamido oxypropanoic acid segment introduces hydrophilic properties, enhancing the compound's solubility in polar solvents.

Applications in Organic Synthesis and Pharmaceutical Chemistry

Recent studies have highlighted the utility of CAS No. 2171948-73-3 in the construction of bioactive molecules and advanced materials. Its Fmoc group makes it an ideal candidate for use in solid-phase peptide synthesis (SPPS), where it can serve as a protective group for amino acids during the synthesis process. Moreover, the thiazole ring has been shown to exhibit potential anti-inflammatory and antioxidant activities, making this compound a promising lead for drug discovery efforts.

Advances in Materials Science

Beyond its role in pharmaceutical chemistry, CAS No. 2171948-73-3 has found applications in materials science, particularly in the development of functional polymers and coatings. The combination of hydrophilic and aromatic moieties in this compound enables it to act as a versatile monomer in polymerization reactions, leading to materials with tailored properties such as improved mechanical strength and enhanced thermal stability.

Synthesis and Characterization

The synthesis of CAS No. 2171948-73

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